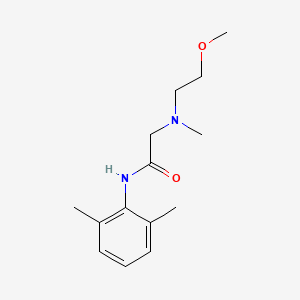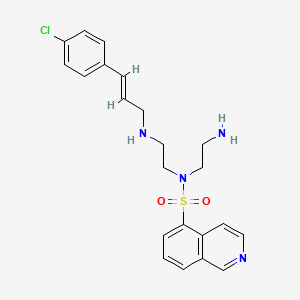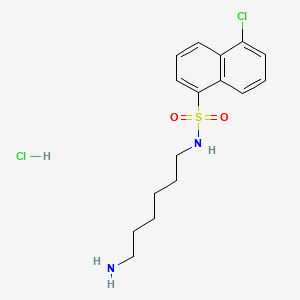
曲古霉素A
描述
曲古霉素 A 是一种有机化合物,用作抗真菌抗生素。它选择性抑制 I 类和 II 类哺乳动物组蛋白脱乙酰酶家族的酶,但不抑制 III 类组蛋白脱乙酰酶(sirtuins)。该化合物以其通过干扰组蛋白去乙酰基化过程而改变基因表达的能力而闻名,从而影响 DNA 转录因子访问染色质内 DNA 分子的能力 .
科学研究应用
曲古霉素 A 具有广泛的科学研究应用:
化学: 它用作组蛋白脱乙酰酶抑制剂,用于研究表观遗传修饰和基因表达。
生物学: 曲古霉素 A 用于诱导植物外植体体细胞胚胎发生,无需外源施用生长素.
医学: 它具有作为抗癌药物的潜力,通过促进凋亡相关基因的表达和诱导细胞分化.
工业: 曲古霉素 A 用于开发针对组蛋白脱乙酰酶的新型治疗剂。
作用机制
曲古霉素 A 通过抑制组蛋白脱乙酰酶发挥作用,导致组蛋白乙酰化增加。这会导致染色质松弛和基因表达的调节。 该化合物促进凋亡相关基因的表达,导致癌细胞的存活率降低,减缓癌症的进展 . 它还诱导细胞分化,并对非组蛋白效应分子具有多种影响。
生化分析
Biochemical Properties
Trichostatin A selectively inhibits the removal of acetyl groups from the amino-terminal lysine residues of core histones . This modulates the access of transcription factors to the underlying genomic DNA . It interacts with HDACs 1, 3, 4, 6, and 10 .
Cellular Effects
Trichostatin A inhibits the eukaryotic cell cycle during the beginning of the growth stage . It can alter gene expression by interfering with the removal of acetyl groups from histones . In human Jurkat T cells, trichostatin A arrests cell cycle progression in G1 .
Molecular Mechanism
Trichostatin A exerts its effects at the molecular level by inhibiting HDACs . This inhibition disrupts the removal of acetyl groups from histones, altering the ability of DNA transcription factors to access the DNA molecules inside chromatin .
Temporal Effects in Laboratory Settings
Trichostatin A has been shown to increase mitochondrial reactive oxygen species production, triggering apoptosis in human breast cancer cells . This effect is dependent on the production of mitochondria-derived reactive oxygen species, which is derived from impaired mitochondrial respiratory chain .
Metabolic Pathways
Trichostatin A is involved in the metabolic pathway of histone deacetylation . It inhibits HDACs, which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .
Subcellular Localization
Trichostatin A targets the mitochondrial respiratory chain, increasing mitochondrial reactive oxygen species production . This suggests that trichostatin A may localize to the mitochondria within cells .
准备方法
曲古霉素 A 由嗜湿链霉菌产生。合成路线包括通过将 500 µl 二甲基亚砜添加到 1 mg 曲古霉素 A 中来制备 2 mg/ml 的储备溶液。然后将混合物涡旋,可以立即使用或储存在 -20°C。 可以使用无菌、无内毒素的水或水性缓冲液进行进一步稀释 .
化学反应分析
曲古霉素 A 会发生各种化学反应,包括:
氧化: 曲古霉素 A 通过多种机制抑制氧化应激,表现出抗氧化活性.
还原: 它可以在特定条件下还原为相应的胺衍生物。
取代: 曲古霉素 A 可以发生取代反应,特别是在异羟肟酸部分。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。
相似化合物的比较
曲古霉素 A 与其他组蛋白脱乙酰酶抑制剂(如伏立诺他(二乙酰苯胺异羟肟酸))进行比较。 两种化合物都抑制组蛋白脱乙酰酶,但曲古霉素 A 对 I 类和 II 类组蛋白脱乙酰酶具有更高的选择性,而伏立诺他也靶向 III 类组蛋白脱乙酰酶 . 其他类似的化合物包括姜黄素,它也表现出组蛋白脱乙酰酶抑制活性,并已被证明对癌细胞具有显着的凋亡效应 .
类似化合物
- 伏立诺他(二乙酰苯胺异羟肟酸)
- 姜黄素
- 丁酸钠
- 丙戊酸
曲古霉素 A 由于其作为组蛋白脱乙酰酶抑制剂的高选择性和效力而脱颖而出,使其成为表观遗传学研究和潜在治疗应用中的宝贵工具。
属性
CAS 编号 |
58880-19-6 |
|---|---|
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC 名称 |
(2E,4E)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide |
InChI |
InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+ |
InChI 键 |
RTKIYFITIVXBLE-WKWSCTOISA-N |
手性 SMILES |
CC(/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |
SMILES |
CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |
规范 SMILES |
CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |
外观 |
Solid powder |
| 58880-19-6 | |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
A 300 trichostatin A tricostatin A trychostatin A TSA antibioitc |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Trichostatin A (TSA)?
A1: Trichostatin A is a potent and specific inhibitor of histone deacetylases (HDACs) [, , , ].
Q2: How does TSA interact with HDACs?
A2: TSA inhibits HDACs by binding to the enzyme through its hydroxamic acid group. This interaction blocks the enzyme's activity [, ]. The dimethylaniline moiety of TSA is also important for its specific recognition by certain HDACs like TsnB9 [].
Q3: What are the downstream effects of HDAC inhibition by TSA?
A3: HDAC inhibition by TSA leads to increased histone acetylation, altering chromatin structure and influencing gene expression [, , ]. This can result in diverse cellular responses, including:
- Induction of cell cycle arrest: TSA can induce cell cycle arrest at the G1/S [] or G2/M phase [, , , ] in various cancer cell lines. This arrest is often associated with upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1 [, , , , ].
- Induction of apoptosis: TSA has been shown to induce apoptosis in various cancer cell lines [, , , , , , , , , , ]. The mechanisms of apoptosis induction can involve both caspase-dependent pathways (activation of caspase-3, -8, -9) [, , ] and modulation of Bcl-2 family proteins [, ].
- Modulation of specific gene expression: Besides p21WAF1/CIP1, TSA can influence the expression of other genes involved in various cellular processes. For example, TSA can downregulate thymidylate synthase (TS), a key enzyme in nucleotide biosynthesis, leading to increased sensitivity to 5-fluorouracil in cancer cells []. It can also influence the expression of genes involved in inflammation (e.g., CD36, TNF-α, VCAM-1) [], potentially impacting processes like atherosclerosis.
Q4: Does TSA affect the expression of all genes equally?
A4: No, TSA does not affect the expression of all genes equally. Microarray studies comparing TSA with another HDAC inhibitor, CG-1521, showed that these compounds have different gene expression profiles []. This suggests that specific HDAC isoforms might be responsible for regulating distinct sets of genes and that selective HDAC inhibition could lead to more targeted therapeutic effects.
Q5: What is the molecular formula and weight of TSA?
A5: While not explicitly provided in these abstracts, the molecular formula of Trichostatin A is C17H22N2O3, and its molecular weight is 302.37 g/mol. This information can be found in chemical databases and research articles focusing on its structure.
Q6: How does the structure of TSA contribute to its HDAC inhibitory activity?
A7: The hydroxamic acid group of TSA is essential for its interaction with the zinc ion in the active site of HDAC enzymes [, ]. Modifications to this group typically lead to a loss or reduction in activity.
Q7: Have any studies investigated the impact of structural modifications on TSA's activity?
A8: Yes, studies investigating valproic acid (VPA) derivatives, structurally similar to TSA, have explored the relationship between structure, HDAC inhibition, and teratogenicity []. These studies highlight the importance of the carboxylic acid function for HDAC inhibition in VPA analogs. Notably, while VPA amides and hydroxamates can cause neural tube defects, they do not inhibit HDACs []. This suggests that the carboxylic acid group, present in VPA but not its amides or hydroxamates, is crucial for HDAC inhibitory activity in this class of compounds. Further research into modified TSA analogs could provide insights into designing more specific and potent HDAC inhibitors.
Q8: What is known about the stability of TSA?
A9: Trichostatin A is known to be rapidly metabolized in vivo, limiting its therapeutic application when administered intravenously [].
Q9: Are there any strategies to improve the stability and bioavailability of TSA?
A10: Yes, encapsulating TSA in liposomes, specifically Stealth® liposomes (TSA-lipo), has been shown to improve its stability, enhance tumor accumulation, and increase its anticancer activity in vivo []. This suggests that liposomal formulations could be a promising approach to overcome the limitations associated with TSA's rapid metabolism and improve its therapeutic potential.
Q10: How is TSA metabolized?
A10: While the specific metabolic pathways of TSA are not extensively discussed in these abstracts, its rapid metabolism likely involves enzymatic degradation, potentially via pathways similar to other hydroxamic acid-containing compounds.
Q11: What in vitro models have been used to study TSA?
A11: Researchers have employed various in vitro models to investigate the effects of TSA, including:
- Cancer cell lines: Numerous studies utilize human cancer cell lines, including breast cancer (MCF-7, T47-D, MDA-MB-231, SKBr-3) [, , ], prostate cancer (PC3, LNCaP, 267B1/K-ras) [, , ], lung cancer (A549, NCI-H1299) [, , ], gastric cancer (SGC-7901, MGC-803) [, ], ovarian cancer (skov-3) [], anaplastic thyroid carcinoma (DRO) [], bladder cancer [], and tongue squamous cell carcinoma (SCC-6) [], to assess its anti-proliferative, apoptotic, and gene regulatory effects.
- Primary cell cultures: Studies have also used primary cultures of cells, such as rabbit perichondrial grafts for cartilage regeneration studies [], and human intestinal epithelial cells to investigate the modulation of complement component biosynthesis [].
- Immune cells: TSA's effects on immune responses have been explored in models using natural killer (NK) cells [].
Q12: What in vivo models have been used to study TSA?
A12: In vivo studies investigating the therapeutic potential of TSA have primarily focused on:
- Xenograft models: Researchers have utilized xenograft models, where human cancer cells are implanted into immunodeficient mice, to evaluate TSA's antitumor efficacy. These models have been used for breast cancer (MCF-7, MDA-MB-231) [] and prostate cancer [] studies.
- Animal models of disease: TSA's effects on atherosclerosis were investigated in LDL receptor-deficient (Ldlr−/−) mice, a model prone to developing atherosclerosis when fed a high-fat diet []. Additionally, TSA's impact on conjunctival fibrosis after trabeculectomy was assessed in a rat model [].
- Developmental models: TSA's effects on embryonic development and teratogenicity have been investigated in the NMRI-exencephaly mouse model []. Additionally, its impact on cartilage regeneration was evaluated in a rabbit perichondrial graft model [].
Q13: Are there known mechanisms of resistance to TSA?
A13: While the provided abstracts do not specifically focus on resistance mechanisms to TSA, potential mechanisms could involve:
Q14: What is known about the toxicity and safety profile of TSA?
A17: While the provided research highlights the therapeutic potential of TSA, it's important to note that HDAC inhibitors, including TSA, can exhibit off-target effects and toxicity. For example, in a study investigating the effects of VPA derivatives (structurally similar to TSA) on neural tube defects, researchers found that while VPA amides and hydroxamates can cause these defects, they do not inhibit HDACs []. This suggests that these compounds might exert teratogenic effects through mechanisms independent of HDAC inhibition. Additionally, in a study assessing the impact of TSA on atherosclerosis in LDL receptor-deficient mice, researchers observed exacerbated atherosclerosis in TSA-treated mice, indicating potential pro-atherogenic effects [].
Q15: What strategies are being explored to improve the delivery of TSA to specific targets?
A18: Liposomal encapsulation, exemplified by TSA-lipo, represents a promising drug delivery strategy to enhance TSA's stability, bioavailability, and tumor targeting []. This approach could potentially minimize off-target effects and improve therapeutic efficacy. Further research into targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based approaches, could further enhance TSA's specificity and therapeutic index.
Q16: What biomarkers are being investigated to predict the efficacy of TSA or monitor treatment response?
A16: Several potential biomarkers have emerged from the research on TSA:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


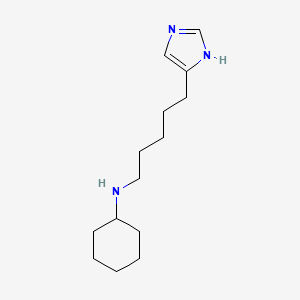
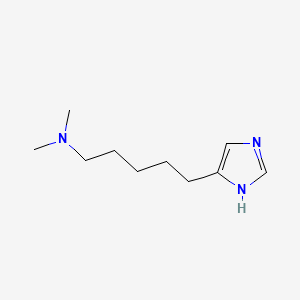
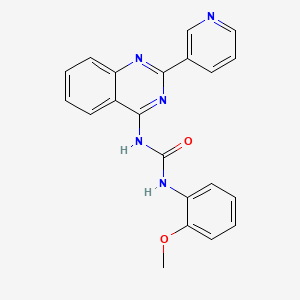
![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)
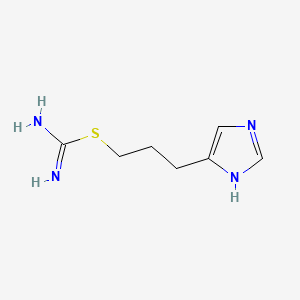
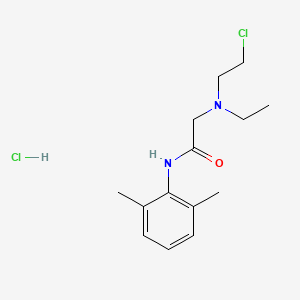
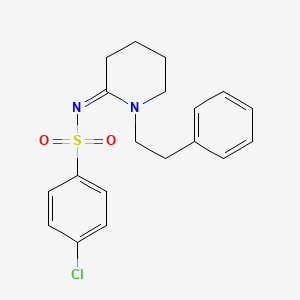
![2-[3-Ethoxy-2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-7-methoxy-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684078.png)
![N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B1684079.png)
